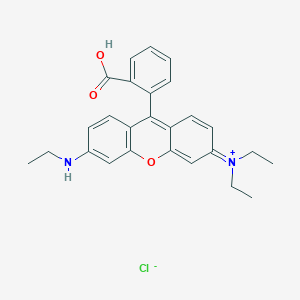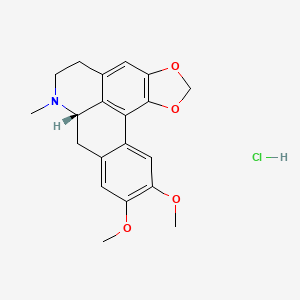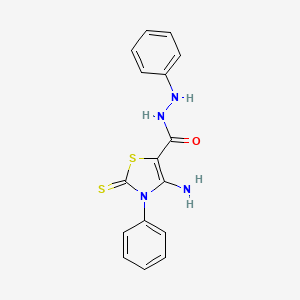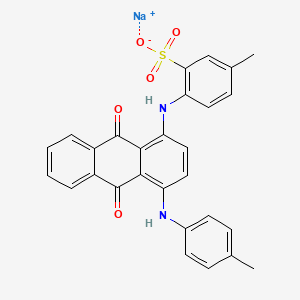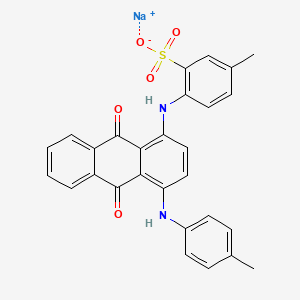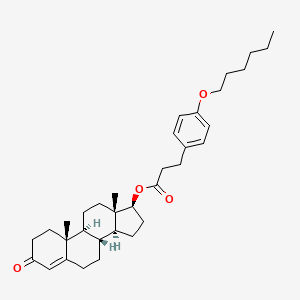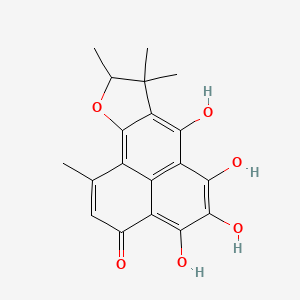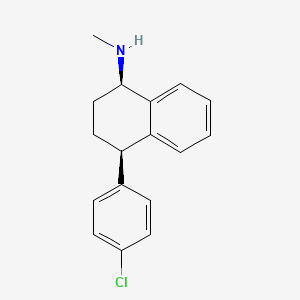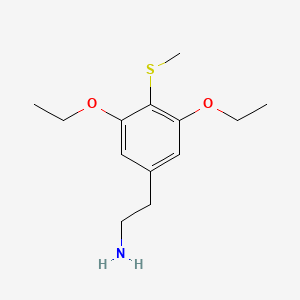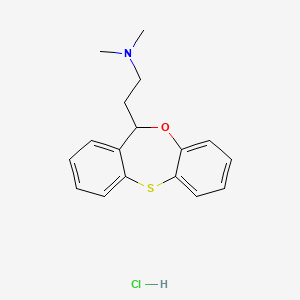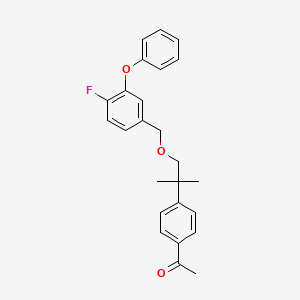
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- is a complex organic compound with a unique structure that includes a phenyl ring substituted with a dimethyl group, a fluoro group, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- typically involves multiple steps, including the formation of the phenyl ring and the introduction of the substituents. Common synthetic routes may include:
Formation of the Phenyl Ring: The phenyl ring can be synthesized through electrophilic aromatic substitution reactions, where a benzene ring is substituted with various groups using catalysts such as FeBr₃, AlCl₃, or ZnCl₂.
Introduction of Substituents: The dimethyl, fluoro, and phenoxy groups can be introduced through various reactions, including halogenation, alkylation, and etherification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, acids, bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving phenyl and fluoro groups.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The phenyl ring and its substituents can interact with enzymes, receptors, and other proteins, leading to various biological effects. The fluoro group, in particular, can enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-: This compound has a cyclohexenyl group instead of a phenyl ring, leading to different chemical properties.
Uniqueness
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- is unique due to its specific combination of substituents, including the fluoro and phenoxy groups. These groups confer distinct chemical and biological properties, making the compound valuable for various applications.
Propiedades
Número CAS |
83493-24-7 |
|---|---|
Fórmula molecular |
C25H25FO3 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
1-[4-[1-[(4-fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl]phenyl]ethanone |
InChI |
InChI=1S/C25H25FO3/c1-18(27)20-10-12-21(13-11-20)25(2,3)17-28-16-19-9-14-23(26)24(15-19)29-22-7-5-4-6-8-22/h4-15H,16-17H2,1-3H3 |
Clave InChI |
RGCKYCRWVGPTJA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


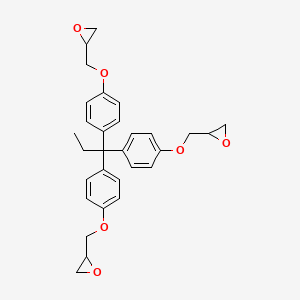
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)
